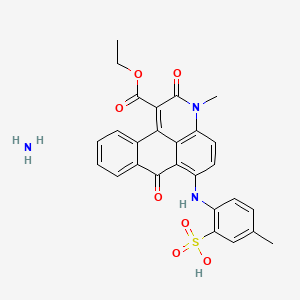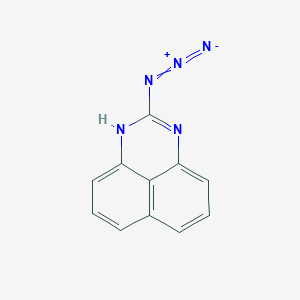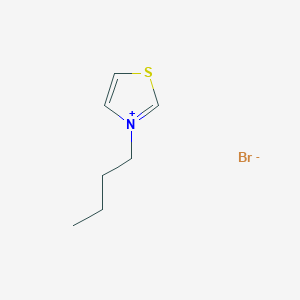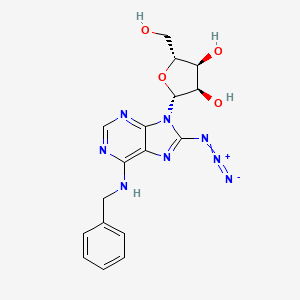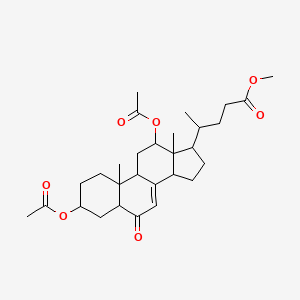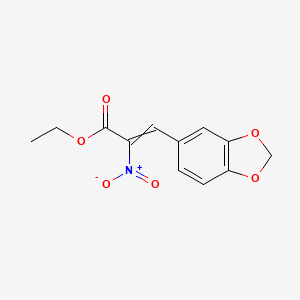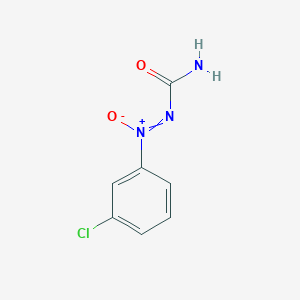
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene is a chemical compound characterized by the presence of a carbamoyl group, an azoxy group, and a chlorobenzene ring
Méthodes De Préparation
The synthesis of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with carbamoyl chloride and an azoxy compound under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(Carbamoyl-NNO-azoxy)benzene: Lacks the chlorine atom, which may affect its reactivity and applications.
1-(Carbamoyl-NNO-azoxy)-4-chlorobenzene: The position of the chlorine atom can influence the compound’s chemical properties and reactivity.
1-(Carbamoyl-NNO-azoxy)-2-chlorobenzene: Similar to the 3-chloro derivative but with different steric and electronic effects due to the position of the chlorine atom.
Propriétés
Numéro CAS |
64462-22-2 |
|---|---|
Formule moléculaire |
C7H6ClN3O2 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
carbamoylimino-(3-chlorophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H6ClN3O2/c8-5-2-1-3-6(4-5)11(13)10-7(9)12/h1-4H,(H2,9,12) |
Clé InChI |
VBWPVXSBEVLJLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)[N+](=NC(=O)N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


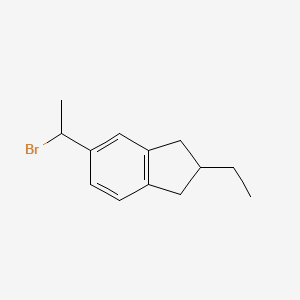
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
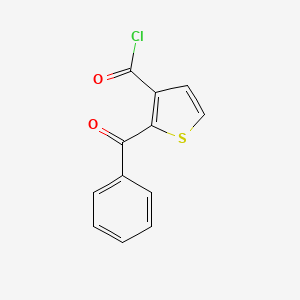
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

